(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one
Brand Name: Vulcanchem
CAS No.: 175471-64-4
VCID: VC21269706
InChI: InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3/t5-,7-,8-,9-/m1/s1
SMILES: COC1C(C2COC3=NC(=O)C=CN3C1O2)O
Molecular Formula: C10H12N2O5
Molecular Weight: 240.21 g/mol

(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one

CAS No.: 175471-64-4

Cat. No.: VC21269706

Molecular Formula: C10H12N2O5

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one - 175471-64-4

Specification

CAS No. 175471-64-4
Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
IUPAC Name (1R,10R,11R,12R)-11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one
Standard InChI InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3/t5-,7-,8-,9-/m1/s1
Standard InChI Key SNEKINQEWXDGCE-ZOQUXTDFSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H]2COC3=NC(=O)C=CN3[C@@H]1O2)O
SMILES COC1C(C2COC3=NC(=O)C=CN3C1O2)O
Canonical SMILES COC1C(C2COC3=NC(=O)C=CN3C1O2)O

Introduction

Chemical Structure and Properties

Molecular Structure

The compound (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b] oxazocin-2(6H)-one is characterized by its unique bicyclic structure, which features the integration of both oxazocin and pyrimidine rings. This heterocyclic compound contains multiple functional groups, including hydroxyl, methoxy, and oxazocin moieties, which contribute to its complex three-dimensional structure. The molecular formula C10H12N2O5 indicates the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and five oxygen atoms in its structure. The complexity of this molecule is further enhanced by the presence of multiple chiral centers, as indicated by the (6R,7R,8R,9R) stereochemical notation in its name.

The structural arrangement of this compound involves a pyrimidine ring fused with an oxazocin moiety, creating a unique bicyclic system. The epoxy bridge between positions 6 and 9 adds another layer of structural complexity, constraining the conformation of the molecule and potentially influencing its biological activities. The presence of hydroxyl and methoxy substituents at positions 8 and 7, respectively, contributes to the compound's polarity and hydrogen-bonding capabilities, which are critical factors in determining its physicochemical properties and potential interactions with biological targets.

The fusion of the pyrimidine and oxazocin rings creates a rigid scaffold that limits conformational flexibility, potentially enhancing binding specificity to biological targets. This structural rigidity, combined with the specific stereochemistry at four chiral centers, likely plays a significant role in the compound's molecular recognition properties and potential biological activities.

Physical and Chemical Properties

(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b] oxazocin-2(6H)-one has a molecular weight of 240.21 g/mol, which places it in the category of small molecules that may have favorable drug-like properties. The presence of both polar functional groups (hydroxyl, methoxy, and carbonyl) and heterocyclic rings suggests a moderate solubility in polar organic solvents and potentially limited solubility in water. These properties have important implications for its potential bioavailability and formulation considerations in pharmaceutical applications.

The compound's chemical reactivity is influenced by the various functional groups present in its structure. The hydroxyl group at position 8 can participate in hydrogen bonding and potentially undergo esterification or oxidation reactions. The methoxy group at position 7 may be susceptible to demethylation under specific conditions, while the carbonyl group in the pyrimidine ring can participate in nucleophilic addition reactions. The epoxide bridge between positions 6 and 9 represents a reactive center that can undergo ring-opening reactions, especially in acidic conditions or in the presence of nucleophiles.

The table below summarizes the key physical and chemical properties of the compound:

PropertyValue
CAS No.175471-64-4
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
Structure TypeBicyclic heterocyclic compound
Key Functional GroupsHydroxyl, methoxy, epoxide, carbonyl
Stereochemistry(6R,7R,8R,9R) configuration
Physical StateNot specified in available literature
Reactivity CentersEpoxide bridge, hydroxyl group, methoxy group, carbonyl function

Stereochemistry and Configuration

The stereochemistry of (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b] oxazocin-2(6H)-one is a critical aspect of its structure and potential biological activities. The compound contains four chiral centers at positions 6, 7, 8, and 9, all with the "R" configuration as indicated in its name. This specific stereochemical arrangement contributes to the three-dimensional shape of the molecule, which is crucial for its recognition by and interaction with biological targets.

The stereochemical configuration of this compound determines its spatial arrangement and conformation, which in turn affects its ability to fit into binding sites of enzymes or receptors. The (6R,7R,8R,9R) configuration creates a specific three-dimensional arrangement that is likely optimized for certain biological interactions, although the exact nature of these interactions may require further research to elucidate fully.

The importance of stereochemistry in compounds like (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b] oxazocin-2(6H)-one cannot be overstated, as even small changes in the configuration of chiral centers can lead to significant differences in biological activity and pharmacological properties. In many cases, one stereoisomer may exhibit beneficial therapeutic effects, while another may be inactive or even harmful, highlighting the importance of stereoselective synthesis and purification methods for such compounds.

Biological Activities and Applications

Pharmacological Properties

Compounds with structural features similar to (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b] oxazocin-2(6H)-one have been studied for their potential pharmacological properties, particularly in the field of medicinal chemistry. The unique bicyclic structure of this compound, combined with its specific stereochemistry and functional group arrangement, suggests potential interactions with various biological targets, although detailed studies on the specific biological activities of this compound may still be limited in the available literature.

Heterocyclic compounds containing pyrimidine rings, like (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b] oxazocin-2(6H)-one, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The presence of the oxazocin ring fused with the pyrimidine moiety creates a unique pharmacophore that may interact with specific receptors or enzymes in biological systems.

The specific stereochemical configuration (6R,7R,8R,9R) of this compound likely plays a crucial role in its biological activities, as the three-dimensional arrangement of functional groups determines how the molecule interacts with biological targets. The hydroxyl and methoxy groups at positions 8 and 7, respectively, may participate in hydrogen bonding interactions with amino acid residues in target proteins, while the epoxide moiety could potentially alkylate nucleophilic residues in certain biological contexts.

Despite the promising structural features and potential biological activities, it is important to note that comprehensive pharmacological evaluation of (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b] oxazocin-2(6H)-one may still be in progress, and further research is needed to fully characterize its pharmacological profile, including aspects such as bioavailability, metabolism, and toxicity.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of compounds like (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b] oxazocin-2(6H)-one is essential for optimizing their biological activities and developing potential therapeutic applications. Although specific SAR studies on this exact compound may be limited in the available literature, general principles derived from studies on related heterocyclic compounds can provide valuable insights.

The bicyclic core structure, comprising the fused pyrimidine and oxazocin rings, likely contributes significantly to the binding affinity and specificity of the compound for certain biological targets. The size, shape, and rigidity of this core structure determine how well the molecule fits into binding pockets of proteins or enzymes.

The substituents on this core structure, including the hydroxyl group at position 8 and the methoxy group at position 7, influence both the physicochemical properties of the compound and its interactions with biological targets. The hydroxyl group can serve as both a hydrogen bond donor and acceptor, potentially forming critical interactions with amino acid residues in target proteins. The methoxy group, while acting primarily as a hydrogen bond acceptor, also contributes to the lipophilicity of the molecule, which can affect its membrane permeability and distribution in biological systems.

Modifications to various aspects of the structure, such as replacing the methoxy group with other alkoxy substituents, altering the position or nature of the hydroxyl group, or modifying the heterocyclic core structure, could potentially lead to derivatives with enhanced biological activities or improved pharmacokinetic properties. Such structure-activity relationship studies represent an important direction for future research on this compound and its analogs.

Chemical Reactions and Mechanisms

Reactivity Profile

As a heterocyclic compound with multiple functional groups, (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b] oxazocin-2(6H)-one can participate in various chemical reactions that are characteristic of its structural features. The reactivity of this compound is influenced by the presence of the pyrimidine and oxazocin rings, as well as the hydroxyl, methoxy, and epoxide functional groups.

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